molecular formula C9H15N3O2 B13153404 4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine

4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine

Cat. No.: B13153404
M. Wt: 197.23 g/mol
InChI Key: PCRUUJHUFNVLOX-UHFFFAOYSA-N
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Description

4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the 1-position and linked via an ether oxygen to an oxolane (tetrahydrofuran) ring. Its molecular formula is C₉H₁₅N₃O₂, with a molecular weight of 197.24 g/mol. The compound’s structure combines a rigid pyrazole moiety with a flexible oxolane ring, making it a versatile scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

4-(1-ethylpyrazol-4-yl)oxyoxolan-3-amine

InChI

InChI=1S/C9H15N3O2/c1-2-12-4-7(3-11-12)14-9-6-13-5-8(9)10/h3-4,8-9H,2,5-6,10H2,1H3

InChI Key

PCRUUJHUFNVLOX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)OC2COCC2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine typically involves the reaction of 1-ethyl-1H-pyrazole-4-ol with 3-aminooxolane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The oxolane ring may enhance the compound’s solubility and bioavailability, facilitating its action within biological systems .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Heterocycle Salt Form Purity CAS Number
4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine C₉H₁₅N₃O₂ 197.24 1-Ethyl (pyrazole), 3-amine (oxolane) Pyrazole + Oxolane Free base Not specified Not provided
rac-(3R,4R)-N-methyl-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine dihydrochloride C₈H₁₅Cl₂N₃O 242.11 1-Methyl (pyrazole), N-methyl (oxolane) Pyrazole + Oxolane Dihydrochloride 95% 2059999-75-4
rac-(2S,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride C₉H₁₇Cl₂N₃O 242.11 1-Ethyl (pyrazole), 3-amine (oxolane) Pyrazole + Oxolane Dihydrochloride Not specified 2059908-61-9
rac-(3R,4R)-4-(1H-pyrazol-4-yloxy)oxolan-3-amine dihydrochloride C₇H₁₃Cl₂N₃O₂ 242.11 No alkyl (pyrazole), 3-amine (oxolane) Pyrazole + Oxolane Dihydrochloride Not specified Not provided
rac-(2S,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride C₉H₁₇Cl₂N₃O 242.11 1-Ethyl (imidazole), 3-amine (oxolane) Imidazole + Oxolane Dihydrochloride Not specified 2059908-19-7

Substituent Effects

  • Alkyl Groups on Pyrazole: The ethyl-substituted compound (target) exhibits increased lipophilicity compared to the methyl analog (C₈H₁₅Cl₂N₃O, 242.11 g/mol) .
  • Oxolane Modifications :

    • Stereochemical differences (e.g., rac-(2S,3R) vs. rac-(3R,4R)) influence conformational stability and binding interactions .

Heterocycle Variations

  • Pyrazole vs. Imidazole :
    • Replacing pyrazole with imidazole (as in C₉H₁₇Cl₂N₃O) alters electronic properties due to the imidazole’s dual nitrogen atoms, which may enhance hydrogen-bonding capacity .

Salt Forms and Purity

  • Dihydrochloride salts are common across analogs (e.g., 242.11 g/mol variants), improving aqueous solubility for biological applications .
  • Only the methyl-substituted analog (95% purity) specifies purity, suggesting rigorous quality control for that derivative .

Research Implications and Limitations

  • Synthetic Challenges: Alkyl substituents (ethyl vs. methyl) require tailored reaction conditions, as seen in ’s use of malononitrile/ethyl cyanoacetate for related heterocycles .
  • Data Gaps : The target compound lacks CAS number and purity data, limiting direct comparisons. Structural studies (e.g., crystallography via SHELXL ) could resolve stereochemical uncertainties.

Biological Activity

The compound 4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine is a chiral molecule featuring both an oxolane ring and a pyrazole moiety. Its unique structural attributes make it a subject of interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular Formula C9H14N2O3
Molecular Weight 198.22 g/mol
IUPAC Name (3R,4R)-4-(1-ethylpyrazol-4-yl)oxyoxolan-3-amine
InChI Key SPVYJCKQICTYBM-RKDXNWHRSA-N
Canonical SMILES CCN1C=C(C=N1)OC2COCC2O

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The compound's structure allows it to bind effectively to active sites, potentially inhibiting enzyme activity or modulating receptor functions. This can influence various signal transduction pathways and metabolic processes within cells.

Anticancer Properties

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer therapy. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazoleA54926
1-(2′-hydroxy-3′-aroxypropyl)-3-(4-chlorophenyl)-1H-pyrazoleNCI-H4600.95

These findings suggest that the compound may possess similar anticancer activities due to its structural characteristics.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. For example, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitors of CDKs are being explored for their therapeutic potential in cancer treatment due to their role in controlling cell proliferation.

Case Studies and Research Findings

A study published in MDPI reported on various pyrazole derivatives and their biological activities. The research indicated that certain derivatives exhibited significant inhibition against cancer cell lines and showed promise as therapeutic agents:

  • Study on Pyrazole Derivatives :
    • A series of pyrazole compounds were synthesized and tested for their cytotoxicity against several cancer cell lines including MCF7 and A549.
    • Results indicated that some derivatives had IC50 values as low as 0.067 µM, demonstrating potent anticancer activity.
  • Mechanistic Insights :
    • The mechanism by which these compounds exert their effects often involves the disruption of critical signaling pathways associated with cell growth and survival.

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